N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core with distinct substituents:
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-11-16(18(24)21-14-5-3-4-6-15(14)28-2)17(22-19(25)20-11)12-7-9-13(10-8-12)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUCXRIRICNJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2-methoxyphenyl-3-oxobutanoate. This intermediate then undergoes cyclization with urea to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of 2-hydroxyphenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations :
3-Nitrophenyl analogs (e.g., 3c in ) show reduced yields (42%), suggesting steric or electronic challenges during synthesis.
Position 5 Functionalization :
- Carboxamide derivatives (target compound, 9a) may exhibit improved binding affinity over ester analogs (e.g., methyl ester in ) due to hydrogen-bonding capabilities.
- Methoxy vs. chloro substituents (e.g., 3c vs. target compound) alter lipophilicity and metabolic stability .
Oxo vs. Thioxo at Position 2 :
Key Observations :
- Carboxamide derivatives (e.g., target compound) are typically synthesized via condensation of tetrahydropyrimidine intermediates with aryl amines, achieving high yields (77–83%) .
- Thioxo analogs require POCl3/DMF conditions, often resulting in moderate yields (41–51%) due to side reactions .
- Ester derivatives (e.g., methyl/ethyl esters) show variable yields (56–91.5%), influenced by substituent electronic effects .
Biological Activity
N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a tetrahydropyrimidine ring. The presence of methoxy and nitro groups in its structure may contribute to its biological activity by influencing its interaction with biological targets.
Structural Formula
Synthesis
The synthesis of compound 1 typically involves the reaction of 4-nitrobenzaldehyde with urea and methyl acetoacetate in the presence of a catalyst. The use of microwave irradiation has been reported to enhance the yield and purity of the product. The detailed synthetic pathway can be summarized as follows:
- Reactants : 4-nitrobenzaldehyde, urea, methyl acetoacetate.
- Catalyst : Copper triflate.
- Conditions : Microwave irradiation at 100 °C for 2.5 hours.
- Purification : Precipitation from ice water followed by filtration.
Antimicrobial Activity
Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties against various fungal strains. In particular, it has been tested against:
- Candida albicans
- Aspergillus flavus
- Aspergillus niger
In these studies, compound 1 showed comparable efficacy to fluconazole, a commonly used antifungal agent. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
Table 1: Antimicrobial Activity of Compound 1
| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 32 | Fluconazole | 16 |
| Aspergillus flavus | 64 | Fluconazole | 32 |
| Aspergillus niger | 64 | Fluconazole | 32 |
The results indicate that while compound 1 is effective against these pathogens, its potency varies among different species.
Anticancer Activity
In addition to its antifungal properties, compound 1 has also been evaluated for anticancer activity. Preliminary studies using various cancer cell lines have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases.
Case Study: Cell Line Testing
In a recent case study involving human breast cancer cell lines (MCF-7), treatment with compound 1 resulted in:
- Inhibition of cell proliferation : IC50 values were calculated to be around 25 µM.
- Induction of apoptosis : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
